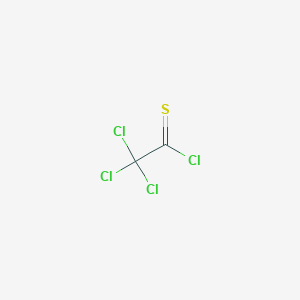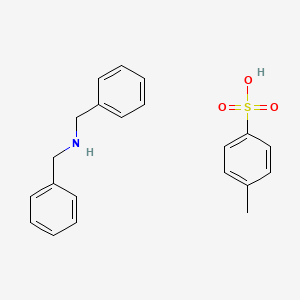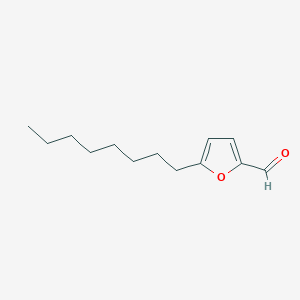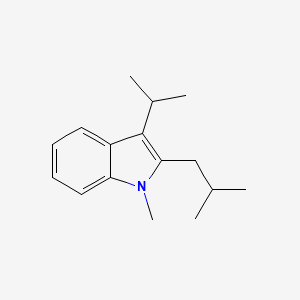
Trichloroethanethioyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloroethanethioyl chloride is a chemical compound with the molecular formula C2HCl3S. It is an organosulfur compound that contains both chlorine and sulfur atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichloroethanethioyl chloride can be synthesized through the chlorination of ethanethioyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure the selective chlorination of the ethanethioyl chloride.
Industrial Production Methods
In an industrial setting, this compound is produced using large-scale chlorination reactors. The process involves the continuous feeding of ethanethioyl chloride and chlorine gas into the reactor, with the reaction being catalyzed by iron(III) chloride. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Trichloroethanethioyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the substitution of the chlorine atoms.
Reduction: It can be reduced to ethanethioyl chloride using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation of this compound can lead to the formation of sulfoxides and sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild conditions.
Reduction: Lithium aluminum hydride is used as a reducing agent under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted ethanethioyl derivatives.
Reduction: The major product is ethanethioyl chloride.
Oxidation: Products include sulfoxides and sulfones.
Scientific Research Applications
Trichloroethanethioyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organosulfur compounds.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of trichloroethanethioyl chloride involves its reactivity with nucleophiles. The chlorine atoms in the compound are highly electrophilic, making them susceptible to attack by nucleophiles. This leads to the formation of new chemical bonds and the substitution of the chlorine atoms. The molecular targets include various functional groups such as amines, alcohols, and thiols, which can react with the compound to form new derivatives.
Comparison with Similar Compounds
Similar Compounds
Trichloroethylene: A chlorinated hydrocarbon used as an industrial solvent.
1,1,1-Trichloroethane: A chlorinated alkane used as a solvent and in the production of other chemicals.
Trichloroacetyl chloride: An acyl chloride used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Trichloroethanethioyl chloride is unique due to the presence of both chlorine and sulfur atoms in its structure. This combination imparts distinct reactivity and chemical properties, making it valuable in specific synthetic applications where both chlorination and sulfur functionalities are required.
Properties
CAS No. |
112672-41-0 |
|---|---|
Molecular Formula |
C2Cl4S |
Molecular Weight |
197.9 g/mol |
IUPAC Name |
2,2,2-trichloroethanethioyl chloride |
InChI |
InChI=1S/C2Cl4S/c3-1(7)2(4,5)6 |
InChI Key |
GMSVKBIXONGSNI-UHFFFAOYSA-N |
Canonical SMILES |
C(=S)(C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(10R,11R)-11-methoxy-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaen-10-ol](/img/structure/B14306901.png)
![2-[(2-Chloroanilino)methyl]cyclohexan-1-one](/img/structure/B14306908.png)
![Propanoic acid, 2-[4-(4-bromo-2-fluorophenoxy)phenoxy]-, (R)-](/img/structure/B14306916.png)


![2-Methyl-2-[2-methyl-1-(3-methylphenyl)propan-2-yl]oxirane](/img/structure/B14306934.png)




![1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14306978.png)

![8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14306988.png)
